2-[(2-Methylpropoxy)methyl]oxirane

Catalog No.
S704956
CAS No.
3814-55-9
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Methylpropoxy)methyl]oxirane

CAS Number

3814-55-9

Product Name

2-[(2-Methylpropoxy)methyl]oxirane

IUPAC Name

2-(2-methylpropoxymethyl)oxirane

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-6(2)3-8-4-7-5-9-7/h6-7H,3-5H2,1-2H3

InChI Key

AQKDMKKMCVJJTC-UHFFFAOYSA-N

SMILES

CC(C)COCC1CO1

Canonical SMILES

CC(C)COCC1CO1

Synthesis and Characterization:

2-(Isobutoxymethyl)oxirane, also known as Glycidyl isobutyl ether, is a chemical compound synthesized through various methods, including the reaction of epichlorohydrin with isobutanol in the presence of a base catalyst []. Research studies have explored different reaction conditions and catalysts to optimize the yield and purity of the final product []. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized 2-(Isobutoxymethyl)oxirane [, ].

Potential Applications in Polymer Science:

Research suggests potential applications of 2-(Isobutoxymethyl)oxirane in the field of polymer science. Its epoxide ring can participate in ring-opening polymerization reactions, leading to the formation of various types of polymers with unique properties []. Studies have investigated the use of 2-(Isobutoxymethyl)oxirane as a comonomer in the synthesis of copolymers with specific functionalities and improved thermal stability.

2-[(2-Methylpropoxy)methyl]oxirane, commonly known as glycidyl isobutyl ether, is an organic compound with the molecular formula C7_7H14_{14}O2_2. It belongs to the oxirane family, characterized by a three-membered epoxide ring that contributes to its unique chemical properties. This compound is notable for its potential applications in various industrial and research settings, particularly due to its reactivity and ability to participate in numerous

  • Skin and eye irritant: Epoxides are generally known to be skin and eye irritants. Contact with GI might cause irritation or burns.
  • Respiratory irritant: Inhalation of GI vapors could irritate the respiratory tract.
  • Potential carcinogen: Epoxides can be mutagenic and potentially carcinogenic. More research is needed to determine the specific risks associated with GI.

  • Oxidation: The epoxide ring can be opened through oxidation reactions, typically using hydrogen peroxide or peracids. This process often leads to the formation of diols or other oxygenated products.
  • Reduction: Reduction reactions can convert the epoxide ring into a diol, commonly employing reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles like amines or thiols attack the electrophilic carbon of the epoxide ring.

Common Reagents and Conditions

  • Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Involves reducing agents like lithium aluminum hydride.
  • Substitution: Various nucleophiles may be employed depending on the desired product.

Major Products Formed

  • From Oxidation: Diols and other oxygenated derivatives.
  • From Reduction: Diols.
  • From Substitution: Diverse substituted products based on the nucleophile used.

The synthesis of 2-[(2-Methylpropoxy)methyl]oxirane can be achieved through several methods:

  • Reaction of Isobutyl Alcohol with Epichlorohydrin: A common synthetic route involves reacting isobutyl alcohol with epichlorohydrin in the presence of a base catalyst like sodium hydroxide. This reaction typically follows an S_N2 mechanism, resulting in the formation of the desired oxirane.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are often employed for efficient mixing and control over reaction conditions, enhancing yield and purity.
  • Purification Techniques: Post-synthesis purification may involve distillation or recrystallization to eliminate impurities and ensure high-quality product.

2-[(2-Methylpropoxy)methyl]oxirane finds utility in various fields:

  • Chemical Industry: Serves as a building block in synthesizing complex molecules, particularly in producing polymers and resins.
  • Adhesives and Coatings: Utilized in formulating adhesives and coatings due to its reactivity and ability to form strong bonds.
  • Polymer Science: Engages in ring-opening polymerization reactions, contributing to the development of polymers with unique properties.

Studies on the interactions of 2-[(2-Methylpropoxy)methyl]oxirane with biological systems are still emerging. Its mechanism of action primarily revolves around the reactivity of its epoxide ring, which can react with various nucleophiles. This characteristic allows it to be explored for potential applications in drug development and material sciences.

Several compounds share structural similarities with 2-[(2-Methylpropoxy)methyl]oxirane:

Compound NameStructure DescriptionUnique Features
2-(Butoxymethyl)oxiraneSimilar structure but with a butyl group instead of isobutylDifferent physical properties due to butyl group
Glycidyl ethersA broader class including various glycidyl ethersVaries widely in properties depending on substituents
1,2-EpoxybutaneA simpler epoxide compoundLacks additional functional groups present in this compound

Uniqueness

The uniqueness of 2-[(2-Methylpropoxy)methyl]oxirane lies in its specific isobutyl group, which imparts distinct chemical properties compared to other glycidyl ethers. This specificity enhances its value in applications where tailored reactivity or physical characteristics are required.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 41 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

3814-55-9

Dates

Modify: 2023-08-15

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